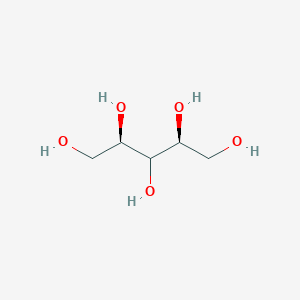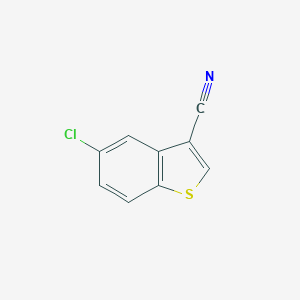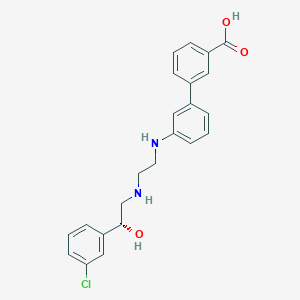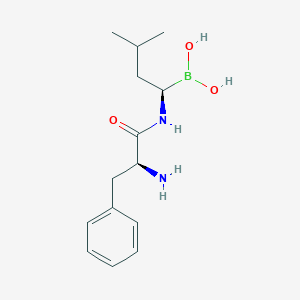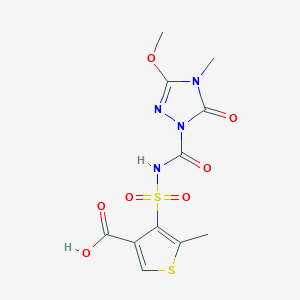
Thiencarbazone
描述
Thiencarbazone is an N-sulfonylurea in which the sulfur atom is attached to a 4-carboxy-2-methylthiophen-3-yl group and in which the non-sulfonated nitrogen is substituted by a 3-methoxy-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl group . It is a metabolite of the herbicide, thiencarbazone-methyl . It has a role as a herbicide, an agrochemical, an EC 2.2.1.6 (acetolactate synthase) inhibitor and a metabolite .
Molecular Structure Analysis
Thiencarbazone has the molecular formula C11H12N4O7S2 . The IUPAC name for Thiencarbazone is 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylic acid . The InChI is InChI=1S/C11H12N4O7S2/c1-5-7(6(4-23-5)8(16)17)24(20,21)13-9(18)15-11(19)14(2)10(12-15)22-3/h4H,1-3H3,(H,13,18)(H,16,17) .
Chemical Reactions Analysis
Thiencarbazone-methyl, a triazole herbicide, was assessed for its environmental fate through diverse experiments involving adsorption, desorption, hydrolysis, photo-degradation, and degradation in ten distinct soils . The adsorption co-efficient value ranged from 4.3 to 26.4 µgml −1 . Minimum half-life in hydrolysis, photo-degradation, and soil degradation experiments was 18, 18.7, and 16 days, respectively; while, the highest was 22, 22.6, and 23.9 days, respectively .
Physical And Chemical Properties Analysis
Thiencarbazone has a molecular weight of 376.4 g/mol . The adsorption co-efficient value ranged from 4.3 to 26.4 µgml −1 . The half-life in hydrolysis, photo-degradation, and soil degradation experiments ranged from 16 to 23.9 days .
科学研究应用
Herbicide in Weed Control
Thiencarbazone-methyl (TCM), a derivative of Thiencarbazone, has been used as an effective herbicide in controlling various weed species . It has been found to be particularly effective against wild buckwheat, with over 90% control even at the lowest tested concentration . However, its efficacy against perennial vining weeds like field bindweed and hedge bindweed was found to be lower .
Absorption and Translocation in Plants
The absorption and translocation of TCM in plants is another area of research. Studies have shown that TCM is absorbed and translocated systemically in plants . The absorption was highest in ivyleaf morningglory (60%), followed by field bindweed (50%), wild buckwheat (35%), tall morningglory (17%), and hedge bindweed (9%) .
Metabolism in Plants
Research has also been conducted on the metabolism of TCM in plants. It was found that TCM was almost not metabolized in all vining weeds, whereas corn metabolized almost all TCM 48 hours after application .
Environmental Fate and Pedospheric Disposition
Studies have been conducted to assess the environmental fate of Thiencarbazone-methyl by analyzing its sorption and degradation mechanisms in heterogeneous soils . The results depict moderate binding and low persistence of Thiencarbazone-methyl to the selected soils whilst being highly susceptible to transformative pathways .
Risk Assessment in Agriculture
The European Food Safety Authority has conducted a pesticide risk assessment of Thiencarbazone-methyl for its representative use as a herbicide on maize . This assessment helps in understanding the potential risks associated with the use of Thiencarbazone-methyl in agriculture.
Use in Herbicide Mixtures
Thiencarbazone-methyl has been used in herbicide mixtures for effective weed control in agriculture . For instance, it has been mixed with isoxaflutole and used on maize .
安全和危害
Thiencarbazone is very toxic to aquatic life and has long-lasting effects . It is recommended to avoid release to the environment, collect spillage, store away from incompatible materials, and dispose of contents/container in accordance with local/regional/national/international regulations . Direct contact with eyes may cause temporary irritation .
未来方向
作用机制
Target of Action
Thiencarbazone, also known as Thiencarbazone-methyl (TCM), is a herbicide that primarily targets the enzyme Acetolactate Synthase (ALS) in plants . ALS plays a crucial role in the production of branched-chain amino acids such as valine, leucine, and isoleucine . By inhibiting this enzyme, Thiencarbazone disrupts the normal growth and development of plants, particularly weeds .
Mode of Action
Thiencarbazone acts as an ALS inhibitor . It is absorbed by both the roots and leaves of plants, exhibiting systemic properties . Once absorbed, Thiencarbazone binds to the ALS enzyme, inhibiting its function and thereby disrupting the synthesis of essential amino acids . This disruption leads to the cessation of cell division and plant growth, ultimately resulting in the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by Thiencarbazone is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, Thiencarbazone prevents the conversion of pyruvate to 2-acetolactate, a key step in the synthesis of valine, leucine, and isoleucine . This disruption in the pathway leads to a deficiency of these essential amino acids, impairing protein synthesis and plant growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thiencarbazone contribute to its bioavailability and efficacy as a herbicide. Thiencarbazone is readily absorbed by plants and is translocated systemically, reaching all parts of the plant . It exhibits moderate binding to soil particles, indicating a balance between sufficient soil retention for root uptake and enough mobility to reach target weeds . The half-life of Thiencarbazone in various environmental conditions ranges from 16 to 23.9 days, suggesting moderate persistence .
Result of Action
The molecular effect of Thiencarbazone’s action is the inhibition of the ALS enzyme, leading to a disruption in the synthesis of essential amino acids . On a cellular level, this results in impaired protein synthesis, halted cell division, and stunted plant growth . Ultimately, this leads to the death of the plant, making Thiencarbazone an effective herbicide for controlling a variety of weed species .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Thiencarbazone. Soil properties, for instance, can affect the herbicide’s absorption and translocation . Additionally, the persistence and efficacy of Thiencarbazone can be influenced by factors such as temperature, moisture, and sunlight, which can affect its degradation rate . Therefore, optimal application conditions and timing are crucial for maximizing the herbicide’s effectiveness.
属性
IUPAC Name |
4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O7S2/c1-5-7(6(4-23-5)8(16)17)24(20,21)13-9(18)15-11(19)14(2)10(12-15)22-3/h4H,1-3H3,(H,13,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDAZAQRGCSFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239495 | |
| Record name | 4-((4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl)-5-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiencarbazone | |
CAS RN |
936331-72-5 | |
| Record name | Thiencarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936331725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl)-5-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIENCARBAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAW004A9ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of thiencarbazone-methyl?
A: Thiencarbazone-methyl is an acetolactate synthase (ALS) inhibitor. [, , , , ] It disrupts the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants by inhibiting the ALS enzyme, ultimately leading to plant death. []
Q2: How does thiencarbazone-methyl affect amino acid levels in target plants?
A: Studies have shown that thiencarbazone-methyl application leads to an accumulation of branched-chain amino acids in susceptible plants like wild buckwheat (Polygonum convolvulus). This accumulation is dependent on the herbicide concentration and duration of exposure. []
Q3: Are there differences in the metabolic fate of thiencarbazone-methyl in target weeds compared to crops like corn?
A: Research indicates that thiencarbazone-methyl is minimally metabolized in vining weeds like field bindweed (Convolvulus arvensis), hedge bindweed (Calystegia sepium), ivyleaf morningglory (Ipomoea hederacea), tall morningglory (Ipomoea purpurea), and wild buckwheat (Polygonum convolvulus), while corn (Zea mays) rapidly metabolizes it. This differential metabolism contributes to the selective herbicidal activity of thiencarbazone-methyl. []
Q4: What is the molecular formula and weight of thiencarbazone-methyl?
A: The molecular formula of thiencarbazone-methyl is C14H15N5O5S2, and its molecular weight is 397.43 g/mol. []
Q5: Does thiencarbazone-methyl exhibit soil activity?
A: Thiencarbazone-methyl demonstrates soil activity, and its persistence varies depending on environmental factors and soil properties. In field trials, the duration of soil activity was observed to be 10 to 15 days in one year and exceeding 20 days in another, highlighting the significant influence of environmental conditions. []
Q6: How does soil organic carbon content affect thiencarbazone-methyl bioavailability and dissipation?
A: Studies using an oriental mustard (Brassica juncea) root length bioassay have shown that thiencarbazone-methyl bioavailability decreases and its dissipation rate slows down in soils with high organic carbon content. []
Q7: Can fertilizers influence the results of bioassays used to detect thiencarbazone-methyl residues?
A: Ammonium-containing or -producing fertilizers can affect the results of the oriental mustard root length bioassay due to ammonium's inhibitory effect on root growth. Using a canaryseed (Phalaris canariensis) root length bioassay in conjunction with the oriental mustard bioassay can help differentiate thiencarbazone-methyl residue inhibition from ammonium toxicity. []
Q8: How do structural modifications of thiencarbazone-methyl affect its herbicidal activity?
A8: This specific aspect requires further investigation. While research has focused on the efficacy and environmental fate of thiencarbazone-methyl, detailed studies on the impact of structural modifications on its activity, potency, and selectivity are limited in the provided literature.
Q9: How is thiencarbazone-methyl typically formulated in commercial herbicides?
A: Thiencarbazone-methyl is frequently formulated in combination with a safener, often cyprosulfamide, to protect crops like corn from herbicide damage. [] For pre-emergence applications, it's often mixed with isoxaflutole, while for post-emergence applications, it's co-formulated with foramsulfuron, iodosulfuron, or tembotrione. [, ]
Q10: What adjuvants are commonly used to improve thiencarbazone-methyl effectiveness in maize?
A: Field experiments have demonstrated that the addition of urea ammonium nitrate (UAN) and adjuvants like Atpolan SoilMaxx, Grounded, or Actirob 842 EC to thiencarbazone-methyl + isoxaflutole mixtures can enhance weed control in maize. []
Q11: Can thiencarbazone-methyl be used to manage perennial vining weeds effectively?
A: Field trials suggest that the efficacy of thiencarbazone-methyl against perennial vining weeds like field bindweed and hedge bindweed is relatively low. [] This is attributed to the specific translocation pattern of thiencarbazone-methyl within these weed species. []
Q12: Has resistance to thiencarbazone-methyl been reported in weeds?
A: While the provided literature doesn't explicitly mention thiencarbazone-methyl resistance, research on pyroxasulfone, another herbicide, highlights concerns about ALS inhibitor-resistant weeds in wheat production systems. [] This suggests the potential for resistance development with continued use of ALS-inhibiting herbicides like thiencarbazone-methyl.
Q13: Can strategies be implemented to mitigate the risk of resistance development?
A: Integrating thiencarbazone-methyl with other herbicides possessing different modes of action, like pyroxasulfone or flumioxazin, can potentially delay resistance development. [] Additionally, using herbicide mixtures that target multiple sites of action, along with cultural practices like cover cropping, may further help mitigate resistance selection. []
Q14: What is the environmental fate of thiencarbazone-methyl?
A: Thiencarbazone-methyl dissipates in the environment through various processes, including microbial degradation and photolysis. Research focusing on biobeds, a bioremediation technology, has demonstrated the influence of temperature on thiencarbazone-methyl degradation. []
Q15: How do biobeds contribute to the degradation of thiencarbazone-methyl?
A: Biobeds provide an environment rich in microorganisms that can degrade pesticides. The effectiveness of biobeds for thiencarbazone-methyl degradation is influenced by temperature, with higher temperatures facilitating faster breakdown. []
Q16: Are there concerns regarding the persistence of thiencarbazone-methyl in cold climates?
A: In regions with cold winters and short summers, like the Canadian prairies, biobeds might not maintain optimal temperatures for extended periods to achieve complete degradation of thiencarbazone-methyl. [] Supplemental heating might be necessary to enhance dissipation, especially during spring and fall. []
Q17: What is the environmental impact of thiencarbazone-methyl residues on non-target organisms?
A17: This aspect requires further investigation. The provided literature focuses on the efficacy and degradation of thiencarbazone-methyl, but lacks information on its ecotoxicological effects on non-target organisms.
Q18: What analytical methods are commonly used for the detection and quantification of thiencarbazone-methyl residues?
A18: Several analytical methods can be used to determine thiencarbazone-methyl residues. These include:
- Oriental Mustard Root Length Bioassay: This bioassay utilizes the sensitivity of oriental mustard roots to thiencarbazone-methyl to estimate its bioavailability in soil. []
- Canaryseed Root Length Bioassay: This bioassay serves as a complementary tool to the oriental mustard bioassay to identify inhibition caused by ammonium toxicity, which can interfere with thiencarbazone-methyl detection. []
- Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive and rapid method allows for the simultaneous detection and quantification of multiple herbicides, including thiencarbazone-methyl, in various matrices like cereals. []
Q19: How are analytical methods for thiencarbazone-methyl validated?
A: Analytical methods for thiencarbazone-methyl undergo rigorous validation to ensure their accuracy, precision, and specificity. For instance, the UHPLC-MS/MS method employed for detecting thiencarbazone-methyl in cereals involved optimizing parameters to achieve desired recoveries (ranging from 74.5 to 102.1%) and acceptable relative standard deviation values (≤17.2%) across various matrices and concentration levels. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



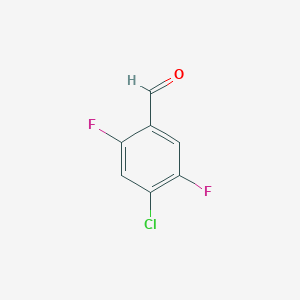

![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)
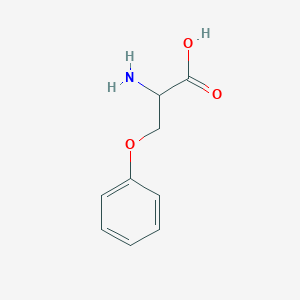

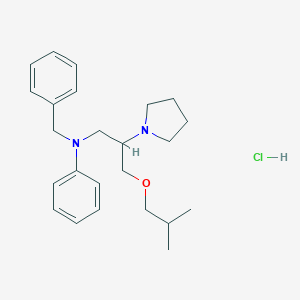
![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)
